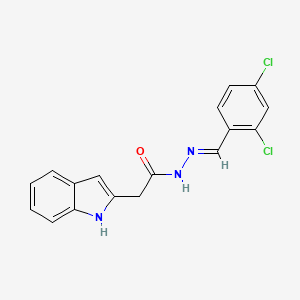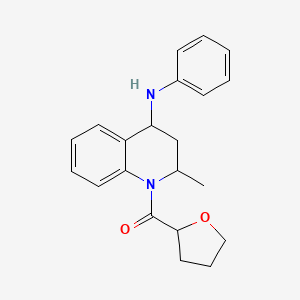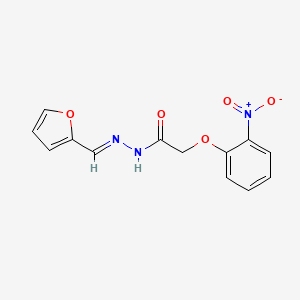
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide
説明
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DBIH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIH is a hydrazone derivative of indole-2-carboxylic acid and has been reported to exhibit a wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.
作用機序
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways and cellular processes. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the activity of key enzymes, such as topoisomerase II and HDACs, which play critical roles in cancer cell proliferation and survival. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and modulate multiple signaling pathways. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been shown to exhibit potent antitubercular and antimicrobial activities, inhibiting the growth of Mycobacterium tuberculosis and various bacterial and fungal strains.
実験室実験の利点と制限
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has several advantages for lab experiments, including its potent activity against cancer cells and microorganisms, its ability to modulate multiple signaling pathways, and its relatively low toxicity. However, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
The potential therapeutic applications of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide are vast, and future research should focus on exploring its full therapeutic potential. Some possible future directions include:
1. Investigating the synergistic effects of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide with other anticancer and antimicrobial agents.
2. Developing novel formulations of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide to improve its solubility and bioavailability.
3. Investigating the mechanism of action of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in more detail to identify new targets for drug development.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide in humans.
5. Exploring the potential of N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide as a lead compound for the development of new drugs with improved therapeutic properties.
In conclusion, N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its potent anticancer, antitubercular, and antimicrobial activities make it an attractive candidate for drug development. Future research should focus on exploring its full therapeutic potential and developing new drugs based on its structure and mechanism of action.
科学的研究の応用
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer cells. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has also been investigated for its antitubercular and antimicrobial activities. It has been reported to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and various bacterial and fungal strains. N'-(2,4-dichlorobenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been shown to inhibit the growth of these microorganisms by targeting key enzymes and cellular processes.
特性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c18-13-6-5-12(15(19)8-13)10-20-22-17(23)9-14-7-11-3-1-2-4-16(11)21-14/h1-8,10,21H,9H2,(H,22,23)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYJRBLQRLYCK-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)


![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
![ethyl {[5-(aminocarbonyl)-2,4-dichlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3856986.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)
![2-(4-chlorophenyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3857002.png)
![3,4-dimethoxy-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B3857010.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B3857014.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B3857024.png)

![1-[2-(dimethylamino)-1-naphthyl]-1-(4-methoxyphenyl)-2-propyn-1-ol](/img/structure/B3857040.png)
